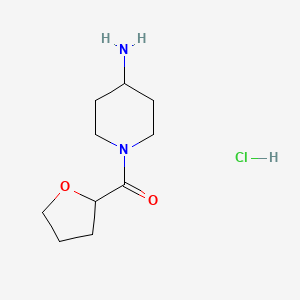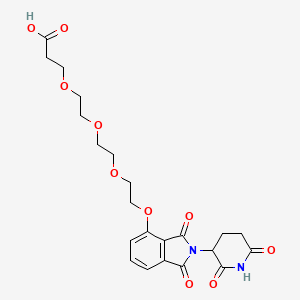
Thalidomide-O-PEG3-C2-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-O-PEG3-C2-acid is a compound that serves as a degrader building block for targeted protein degradation. It contains an E3 ligase ligand with a linker and a functional group, which can be conjugated to target protein ligands through straightforward chemical reactions . This compound is particularly useful in the field of chemical biology and drug discovery, especially in the development of PROTAC (Proteolysis Targeting Chimeras) technology.
準備方法
The preparation of Thalidomide-O-PEG3-C2-acid involves synthetic routes that incorporate the Thalidomide-based cereblon ligand and a 3-unit PEG linker. The synthetic process typically includes the following steps:
Synthesis of the Thalidomide-based cereblon ligand: This involves the chemical modification of Thalidomide to introduce functional groups that can interact with the PEG linker.
Attachment of the PEG linker: The PEG linker is attached to the cereblon ligand through a series of chemical reactions, often involving esterification or amidation.
Introduction of the functional group:
化学反応の分析
Thalidomide-O-PEG3-C2-acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Conjugation: This reaction involves the formation of a covalent bond between the compound and a target protein ligand, often using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or NHS (N-Hydroxysuccinimide)
科学的研究の応用
Thalidomide-O-PEG3-C2-acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of protein degradation pathways and the development of PROTAC technology.
Medicine: It is used in the development of targeted therapies for diseases such as cancer and autoimmune disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products .
作用機序
The mechanism of action of Thalidomide-O-PEG3-C2-acid involves its interaction with the cereblon protein, a component of the E3 ubiquitin ligase complex. By binding to cereblon, the compound facilitates the ubiquitination and subsequent degradation of target proteins. This process is mediated by the formation of a ternary complex between the compound, cereblon, and the target protein, leading to the recruitment of the proteasome and the degradation of the target protein .
類似化合物との比較
Thalidomide-O-PEG3-C2-acid can be compared with other similar compounds, such as:
Thalidomide-O-amido-PEG3-C2-NH2: This compound also contains a PEG linker and a cereblon ligand but has an amido group instead of an acid group
Thalidomide-O-amido-PEG2-C2-NH2: This compound has a shorter PEG linker and an amido group.
Thalidomide-5’-O-PEG3-C2-acid: This compound is similar in structure but may have different functional groups or linkers.
This compound is unique due to its specific combination of a cereblon ligand, a 3-unit PEG linker, and an acid functional group, making it particularly effective for targeted protein degradation in PROTAC technology.
特性
分子式 |
C22H26N2O10 |
|---|---|
分子量 |
478.4 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C22H26N2O10/c25-17-5-4-15(20(28)23-17)24-21(29)14-2-1-3-16(19(14)22(24)30)34-13-12-33-11-10-32-9-8-31-7-6-18(26)27/h1-3,15H,4-13H2,(H,26,27)(H,23,25,28) |
InChIキー |
RQIHHSTUPBHZSI-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B14771728.png)


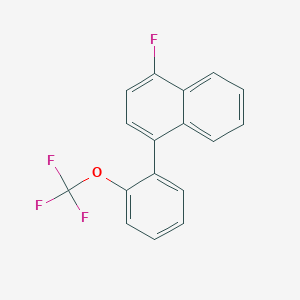
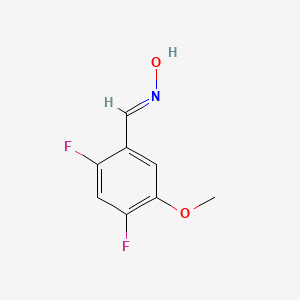
![3-[[6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]propanamide](/img/structure/B14771750.png)
![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[4-[(3-aminopropyl)amino]butyl]amino]-1-(hydroxymethyl)-2-oxoethyl]-](/img/structure/B14771761.png)
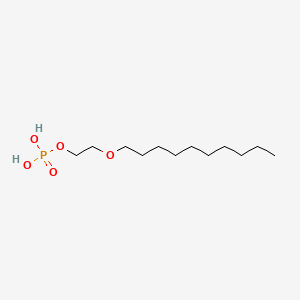

![Benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14771781.png)
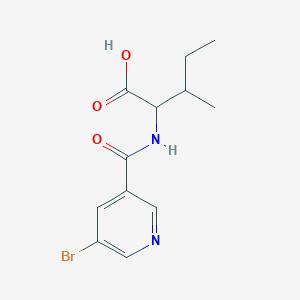
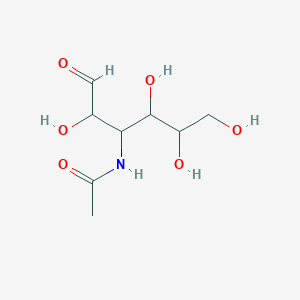
![4,5-Dibromobenzo[d][1,3]dioxole](/img/structure/B14771796.png)
